Methyl 3-fluoro-4-(4-fluorophenyl)benzoate
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Overview
Description
Methyl 3-fluoro-4-(4-fluorophenyl)benzoate is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of two fluorine atoms attached to the benzene rings, which can significantly influence its chemical properties and reactivity. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-4-(4-fluorophenyl)benzoate typically involves the esterification of 3-fluoro-4-(4-fluorophenyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to higher purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-4-(4-fluorophenyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene rings can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are often employed.
Major Products Formed
Substitution: Products vary depending on the nucleophile used, but common products include substituted benzoates.
Reduction: The primary product is the corresponding alcohol.
Oxidation: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Methyl 3-fluoro-4-(4-fluorophenyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of drugs that target specific biological pathways, such as anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which Methyl 3-fluoro-4-(4-fluorophenyl)benzoate exerts its effects is largely dependent on its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The ester group can also undergo hydrolysis to release the active acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-fluorobenzoate
- Methyl 3-fluorobenzoate
- Methyl 4-fluoro-3-nitrobenzoate
Uniqueness
Methyl 3-fluoro-4-(4-fluorophenyl)benzoate is unique due to the presence of two fluorine atoms on different benzene rings, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds, making it a valuable intermediate in the synthesis of complex molecules with specific properties.
Properties
IUPAC Name |
methyl 3-fluoro-4-(4-fluorophenyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c1-18-14(17)10-4-7-12(13(16)8-10)9-2-5-11(15)6-3-9/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNMJVJEZXJTCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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